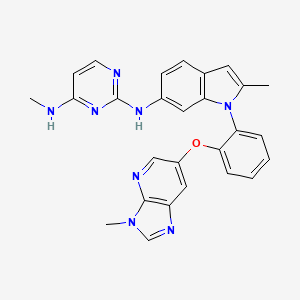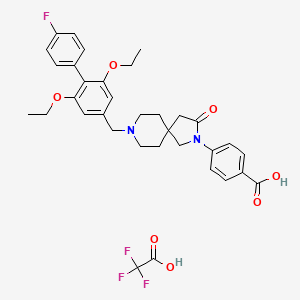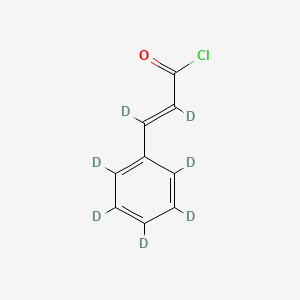
6,7-Dimethyl-8-ribityllumazine-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethyl-8-ribityllumazine-d6: is a deuterated derivative of 6,7-Dimethyl-8-ribityllumazine, a compound that serves as a precursor in the biosynthesis of riboflavin (vitamin B2). This compound is notable for its role in the formation of lumazine proteins, which are fluorescent accessory proteins involved in various biological processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-8-ribityllumazine-d6 involves the condensation of 5-amino-6-(D-ribitylamino)uracil with 3,4-dihydroxy-2-butanone 4-phosphate. This reaction is catalyzed by the enzyme lumazine synthase . The reaction conditions typically involve an aqueous environment at a controlled pH and temperature to facilitate the enzymatic activity.
Industrial Production Methods: Industrial production of this compound is achieved through biotechnological processes that utilize genetically engineered microorganisms. These microorganisms are designed to overexpress lumazine synthase, thereby increasing the yield of the desired compound. The process involves fermentation, followed by extraction and purification steps to isolate the compound .
化学反応の分析
Types of Reactions: 6,7-Dimethyl-8-ribityllumazine-d6 primarily undergoes condensation reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Oxidation and Reduction: These reactions may involve common oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride, depending on the desired transformation.
Major Products: The major product formed from the condensation reaction is 6,7-Dimethyl-8-ribityllumazine, which can further be converted into riboflavin through the action of riboflavin synthase .
科学的研究の応用
Chemistry: 6,7-Dimethyl-8-ribityllumazine-d6 is used as a model compound in studies of enzyme mechanisms, particularly those involving lumazine synthase and riboflavin synthase .
Biology: In biological research, this compound is used to study the biosynthesis of riboflavin and its role in cellular metabolism. It is also employed in fluorescence studies due to its ability to form lumazine proteins .
Medicine: Research into the medical applications of this compound includes its potential use in drug delivery systems and as a fluorescent marker in diagnostic imaging .
Industry: In the industrial sector, this compound is utilized in the production of riboflavin supplements and as a fluorescent probe in various analytical techniques .
作用機序
6,7-Dimethyl-8-ribityllumazine-d6 exerts its effects through its role as a precursor in the biosynthesis of riboflavin. The compound is acted upon by lumazine synthase, which catalyzes its conversion into 6,7-Dimethyl-8-ribityllumazine. This intermediate is then further processed by riboflavin synthase to produce riboflavin . The molecular targets involved in this pathway include the enzymes lumazine synthase and riboflavin synthase, which facilitate the necessary chemical transformations .
類似化合物との比較
6,7-Dimethyl-8-ribityllumazine: The non-deuterated form of the compound, which serves the same biological functions but lacks the deuterium atoms.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms through isotopic labeling studies. This makes it a valuable tool in both biochemical research and industrial applications .
特性
分子式 |
C13H18N4O6 |
|---|---|
分子量 |
332.34 g/mol |
IUPAC名 |
8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6,7-bis(trideuteriomethyl)pteridine-2,4-dione |
InChI |
InChI=1S/C13H18N4O6/c1-5-6(2)17(3-7(19)10(21)8(20)4-18)11-9(14-5)12(22)16-13(23)15-11/h7-8,10,18-21H,3-4H2,1-2H3,(H,16,22,23)/t7-,8+,10-/m0/s1/i1D3,2D3 |
InChIキー |
SXDXRJZUAJBNFL-XFWHDNTMSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=C(N(C2=NC(=O)NC(=O)C2=N1)C[C@@H]([C@@H]([C@@H](CO)O)O)O)C([2H])([2H])[2H] |
正規SMILES |
CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CC(C(C(CO)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2aS,4aS,10S,10aR,13aR)-1,2,2a,3,4,4a,10,10a,11,12,13,13a-Dodecahydro-7,9-dihydroxy-2,2,4a-trimethyl-13-methylene-10-phenylbenzo[b]cyclobuta[5,6]cyclonona[1,2-e]pyran-6,8-dicarboxaldehyde](/img/structure/B12426582.png)
![(2S)-2-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B12426587.png)


![[2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate](/img/structure/B12426617.png)

![1,7-Dioxa-2H-cyclopent[cd]indene-2-acetic acid, 5-carboxy-alpha-ethyl-2a,4a,7a,7b-tetrahydro-2a-hydroxy-, gamma-lactone](/img/structure/B12426630.png)
![2-amino-3-[1-[3-[2-[2-[3-[2-[3-[[2-[4-[2-(2-carboxyethylcarbamoyloxy)-1-[1-hydroxy-4-[2-hydroxy-1-[1-hydroxy-4-[1-(1-hydroxybutan-2-yloxy)-2-[[3-[2-[3-[2-[2-[3-(3-methylsulfanyl-2,5-dioxopyrrolidin-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]ethylamino]-3-oxopropyl]carbamoyloxy]ethoxy]butan-2-yl]oxyethoxy]butan-2-yl]oxyethoxy]-1-hydroxybutan-2-yl]oxy-2-[3-[2-[[3-[[(2S)-1-[3-[[(2S)-2-[[(2R,3R)-3-[(2R)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]propoxy]-1-oxopropan-2-yl]amino]-3-oxopropyl]carbamoyloxy]-1-methoxyethoxy]-4-hydroxybutoxy]ethoxy]carbonylamino]propanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid](/img/structure/B12426635.png)


![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12426654.png)

![6-methyl-4-[1-(pyridin-2-ylmethyl)indol-6-yl]-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B12426667.png)

